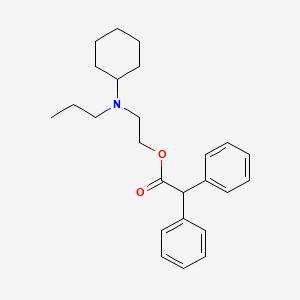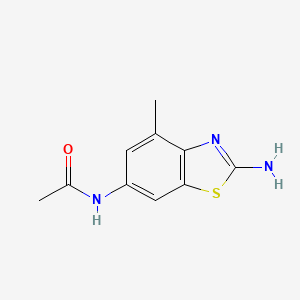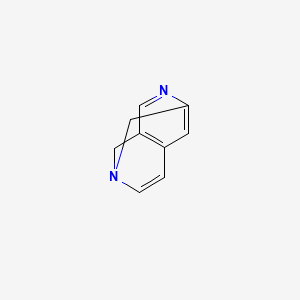![molecular formula C8H10N2O B13806485 2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol CAS No. 69393-38-0](/img/structure/B13806485.png)
2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-imidazol-5-yl)bicyclo[111]pentan-2-ol is a chemical compound that features a bicyclo[111]pentane core with an imidazole ring attached at the 5-position and a hydroxyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-5-yl)bicyclo[111]pentan-2-ol typically involves the construction of the bicyclo[11One common method for constructing the bicyclo[1.1.1]pentane core is through carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, making them suitable for both laboratory and industrial production.
Industrial Production Methods
Industrial production of 2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol would likely involve optimizing the synthetic routes mentioned above to achieve high yields and purity. This could include the use of continuous flow reactors for carbene insertion or radical addition reactions, as well as advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The imidazole ring can be reduced to form a saturated imidazoline ring.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules due to its unique structural properties.
Industry: Utilized in the development of advanced materials such as liquid crystals and molecular rotors.
Mecanismo De Acción
The mechanism of action of 2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol depends on its specific application. In medicinal chemistry, it may act as a bioisostere, mimicking the structure and function of other biologically active molecules. The imidazole ring can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and π-π interactions. The bicyclo[1.1.1]pentane core adds three-dimensional character and saturation, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol can be compared with other bicyclo[1.1.1]pentane derivatives and imidazole-containing compounds:
Bicyclo[1.1.1]pentane Derivatives: These compounds share the same core structure but differ in the functional groups attached.
Imidazole-Containing Compounds: These compounds contain the imidazole ring but differ in the attached substituents. Examples include histamine and clotrimazole.
The uniqueness of this compound lies in the combination of the bicyclo[1.1.1]pentane core and the imidazole ring, which imparts distinct physicochemical properties and potential biological activities.
Propiedades
Número CAS |
69393-38-0 |
|---|---|
Fórmula molecular |
C8H10N2O |
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol |
InChI |
InChI=1S/C8H10N2O/c11-8(5-1-6(8)2-5)7-3-9-4-10-7/h3-6,11H,1-2H2,(H,9,10) |
Clave InChI |
LEJOBAXXSNDVSN-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC1C2(C3=CN=CN3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Magnesium;5,5-dioxido-2,4,6,8,9,10-hexaoxa-1,5-disila-3,7-dialuminatricyclo[5.1.1.11,3]decane](/img/structure/B13806403.png)

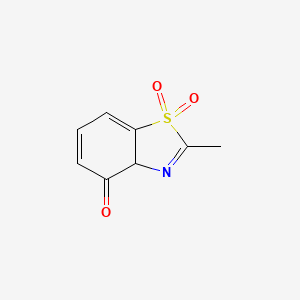
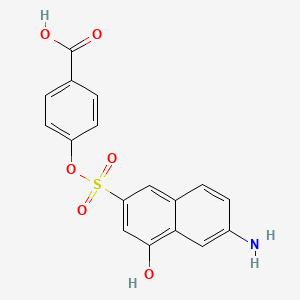
![(1R,2S,4S,6R,7S,8R,9S,12R,13S,16S)-16-methoxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]](/img/structure/B13806440.png)
![2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane](/img/structure/B13806447.png)
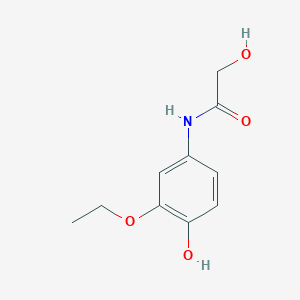
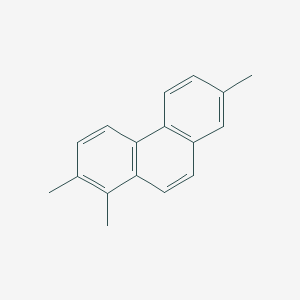

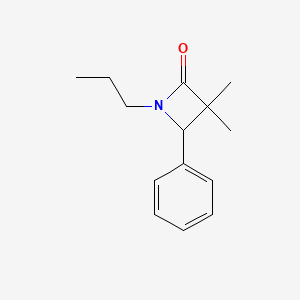
![Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]-2-methyl-](/img/structure/B13806478.png)
